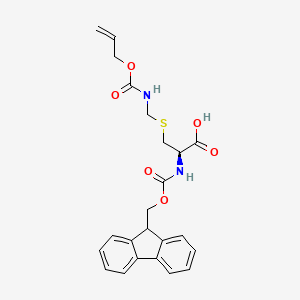

Fmoc-s-allyloxy-amidomethyl-d-cysteine

CAS No.: 232953-09-2

Cat. No.: VC6203125

Molecular Formula: C23H24N2O6S

Molecular Weight: 456.51

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 232953-09-2 |

|---|---|

| Molecular Formula | C23H24N2O6S |

| Molecular Weight | 456.51 |

| IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(prop-2-enoxycarbonylamino)methylsulfanyl]propanoic acid |

| Standard InChI | InChI=1S/C23H24N2O6S/c1-2-11-30-22(28)24-14-32-13-20(21(26)27)25-23(29)31-12-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h2-10,19-20H,1,11-14H2,(H,24,28)(H,25,29)(H,26,27)/t20-/m0/s1 |

| Standard InChI Key | VSGLBFCDKZINCU-FQEVSTJZSA-N |

| SMILES | C=CCOC(=O)NCSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Introduction

Chemical Structure and Molecular Properties

Structural Elucidation

The molecular formula of Fmoc-S-allyloxy-amidomethyl-D-cysteine is C23H24N2O6S, with a molecular weight of 456.5 g/mol . The IUPAC name, 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(prop-2-enoxycarbonylamino)methylsulfanyl]propanoic acid, reflects its three key components:

-

Fmoc group: A fluorenylmethyloxycarbonyl moiety protecting the α-amino group.

-

Allyloxy-amidomethyl group: A thiol-protecting group featuring an allyl ether linked to a carbamoylmethyl spacer.

-

D-cysteine backbone: The chiral center confers resistance to endogenous peptidases, enhancing metabolic stability in derived peptides.

The stereochemistry at the α-carbon (D-configuration) distinguishes it from naturally occurring L-cysteine, enabling the synthesis of non-native peptide sequences with tailored bioactivity .

Physicochemical Properties

Key physicochemical parameters are summarized below:

| Property | Value |

|---|---|

| Molecular Formula | C23H24N2O6S |

| Molecular Weight | 456.5 g/mol |

| Solubility | Soluble in DMF, DCM, THF |

| Stability | Stable at -20°C, moisture-sensitive |

The allyloxy-amidomethyl group enhances solubility in polar aprotic solvents compared to bulkier trityl-based protectants . This solubility profile facilitates its use in automated SPPS platforms.

Synthesis and Production Methods

Laboratory-Scale Synthesis

The synthesis involves sequential protection of D-cysteine’s functional groups:

-

Fmoc Protection: Treatment with Fmoc-Cl (9-fluorenylmethyl chloroformate) in dichloromethane (DCM) and diisopropylethylamine (DIPEA) yields Fmoc-D-cysteine .

-

Thiol Protection: Reaction with allyloxycarbonylaminomethyl chloride introduces the allyloxy-amidomethyl group. This step requires anhydrous conditions to prevent oxidation of the thiol to disulfide.

Critical Reaction Conditions:

-

Temperature: 0–25°C

-

Solvent: DCM/DMF (1:1)

-

Coupling Agent: N,N’-diisopropylcarbodiimide (DIC) with hydroxybenzotriazole (HOBt)

Industrial Manufacturing

Industrial production leverages solid-phase synthesis techniques, where the compound is pre-loaded onto resin beads for automated peptide assembly. Key considerations include:

-

Purity Standards: ≥95% HPLC purity for pharmaceutical-grade applications.

-

Scale-Up Challenges: Optimized coupling efficiency (>99%) to minimize deletion sequences.

A comparison of synthetic approaches is provided below:

| Parameter | Laboratory-Scale | Industrial-Scale |

|---|---|---|

| Yield | 60–75% | 85–95% |

| Purification | Column chromatography | Reverse-phase HPLC |

| Throughput | Milligrams to grams | Kilograms |

Applications in Peptide Synthesis and Biotechnology

Orthogonal Deprotection Strategies

The allyloxy-amidomethyl group is removed via palladium-catalyzed deallylation, while the Fmoc group is cleaved with piperidine. This orthogonality enables sequential assembly of multi-disulfide peptides, such as conotoxins and insulin analogs .

Bioconjugation and Site-Specific Modifications

The thiol group, unveiled after deprotection, serves as a handle for:

-

PEGylation: Enhancing pharmacokinetics of therapeutic peptides.

-

Fluorescent Labeling: Enabling real-time tracking of peptide-receptor interactions.

-

Drug-Linker Attachment: Constructing antibody-drug conjugates (ADCs).

Material Science Innovations

Fmoc-S-allyloxy-amidomethyl-D-cysteine is pivotal in designing self-assembling peptides for:

-

Hydrogel Scaffolds: Used in 3D cell culture and regenerative medicine.

-

Nanoparticle Functionalization: Targeting moieties for precision drug delivery.

Comparison with Related Fmoc-Protected Cysteine Derivatives

Key Advantage: The allyloxy-amidomethyl group offers a balance between stability under SPPS conditions and mild deprotection, avoiding harsh acids required for trityl removal .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume